tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate
CAS No.: 939986-32-0
Cat. No.: VC3255906
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 939986-32-0 |
---|---|
Molecular Formula | C16H25N3O2 |
Molecular Weight | 291.39 g/mol |
IUPAC Name | tert-butyl N-[1-(4-methylpyridin-2-yl)piperidin-3-yl]carbamate |
Standard InChI | InChI=1S/C16H25N3O2/c1-12-7-8-17-14(10-12)19-9-5-6-13(11-19)18-15(20)21-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3,(H,18,20) |
Standard InChI Key | RAOBPVQOGQTTII-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1)N2CCCC(C2)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=CC(=NC=C1)N2CCCC(C2)NC(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Identification
Chemical Identity and Nomenclature
tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate is identified in chemical databases with the PubChem CID 45786890 and CAS number 939986-32-0. The compound is known by several synonyms in the scientific literature, including (4'-Methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester and tert-butyl N-[1-(4-methylpyridin-2-yl)piperidin-3-yl]carbamate . The systematic naming reflects its structure: a tert-butoxycarbonyl (Boc) protected amine at position 3 of a piperidine ring that is linked via the nitrogen atom to a 4-methylpyridin-2-yl group.
Structural Features and Functional Groups
The molecule contains several key functional groups that contribute to its chemical behavior and potential applications:
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A piperidine heterocyclic ring with a nitrogen atom at position 1
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A 4-methylpyridine ring connected to the piperidine nitrogen
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A carbamate group (specifically a tert-butoxycarbonyl or Boc group) attached to position 3 of the piperidine ring
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A methyl substituent at position 4 of the pyridine ring
These structural elements create a molecule with specific three-dimensional conformational characteristics that influence its reactivity and biological interactions .
Physical and Chemical Properties
Stereochemistry Considerations
The compound contains a stereogenic center at position 3 of the piperidine ring, which can potentially exist in either the R or S configuration. The specific stereochemistry plays a crucial role in determining the biological activity of the compound, as stereoisomers often exhibit different pharmacological properties and binding affinities to biological targets. The importance of stereochemical purity is highlighted in related compounds where stereochemical rigidity is critical for binding specificity in drug-receptor interactions.
Table 1: Key Physical and Chemical Properties of tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate
Property | Value | Reference |
---|---|---|
Molecular Formula | C16H25N3O2 | |
Molecular Weight | 291.39 g/mol | |
CAS Number | 939986-32-0 | |
PubChem CID | 45786890 | |
Creation Date in Database | 2010-06-21 | |
Last Modification Date | 2025-02-22 |
Synthetic Methodologies and Preparation
Related Compound Synthesis Methods
Another related compound, tert-butyl methyl(piperidin-3-yl)carbamate, is typically synthesized through the reaction of tert-butyl carbamate with appropriately substituted piperidines in the presence of bases like triethylamine and coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications and Significance in Pharmaceutical Chemistry
Role as a Pharmaceutical Intermediate
Compounds like tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate serve as valuable intermediates in pharmaceutical synthesis. The Boc protecting group provides temporary protection for the amine functionality during subsequent synthetic steps, allowing for selective reactions at other positions in the molecule. After completion of these reactions, the Boc group can be efficiently removed under acidic conditions to unveil the free amine.
Structural Analogues and Related Compounds
Comparison with Positional Isomers
*Estimated values based on molecular structures
Structure-Activity Relationships
The structure-activity relationships (SAR) of these compounds provide valuable insights for drug design. For instance, the stereochemistry at position 3 of the piperidine ring can significantly impact biological activity. Similarly, modifications to the pyridine ring, such as replacing the methyl group with a cyano group, can alter the electronic properties and hydrogen-bonding capabilities of the molecule, potentially affecting its interactions with biological targets.
Analytical Characterization and Identification
Spectroscopic Methods
Characterization of tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-3-yl)carbamate typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed structural information about the compound, including confirmation of the positions of functional groups.
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Mass Spectrometry (MS): Used to confirm the molecular formula and weight.
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Infrared Spectroscopy (IR): Valuable for identifying functional groups such as the carbamate (C=O stretch) and amine (N-H stretch) moieties.
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X-ray Crystallography: When applicable, provides definitive three-dimensional structural information.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity assessment and quality control of such compounds, especially when used as pharmaceutical intermediates.
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